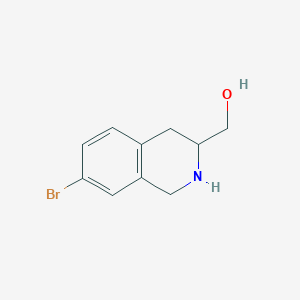

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Description

BenchChem offers high-quality (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNOASUKXWYZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (CAS Number: 356780-61-5), a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed protocols, discuss analytical characterization methods, and highlight its significance and applications in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] This heterocyclic motif is recognized for its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antibacterial, and neuroprotective effects.[3][4] The strategic functionalization of the THIQ ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a bromine atom, as seen in (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, provides a valuable handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 356780-61-5 | [5] |

| Molecular Formula | C₁₀H₁₂BrNO | [5] |

| Molecular Weight | 242.11 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [5] |

| logP (calculated) | 1.4557 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

These computed properties suggest that the molecule possesses good "drug-like" characteristics, adhering to general guidelines for oral bioavailability. The presence of both hydrogen bond donors (the amine and hydroxyl groups) and an acceptor (the nitrogen atom) allows for versatile interactions with biological targets.

Synthesis and Purification: A Plausible and Efficient Route

Proposed Synthetic Pathway

A logical approach begins with the Pictet-Spengler reaction between 3-bromophenethylamine and a protected serine derivative, leading to the formation of the 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This intermediate is commercially available, simplifying the synthesis to the final reduction step.[6]

Caption: Proposed two-part synthetic pathway to the target molecule.

Detailed Experimental Protocol: Reduction of the Carboxylic Acid

This protocol describes the reduction of the commercially available 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to the target alcohol.

Materials:

-

7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Carefully add a solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF or BH₃·THF (2.0 - 3.0 eq) dropwise via the dropping funnel over 30 minutes. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF and diethyl ether.

-

Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,2,4-trisubstitution), the benzylic protons, the protons of the saturated heterocyclic ring, and the hydroxymethyl group. Based on similar structures, the aromatic protons would appear in the range of δ 7.0-7.5 ppm. The CH₂OH protons would likely be a multiplet around δ 3.5-3.8 ppm.[7][8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (including the carbon bearing the bromine atom), the carbons of the tetrahydroisoquinoline core, and the hydroxymethyl carbon. The carbon attached to the bromine would resonate in the region of δ 115-125 ppm.[8]

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the secondary amine (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C=C stretches of the aromatic ring (~1450-1600 cm⁻¹).

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC analysis using a suitable column and mobile phase should be employed to determine the purity of the final compound. A purity of ≥97% is typically required for use in drug discovery applications.

-

Applications in Medicinal Chemistry and Drug Development

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of three key functional groups—the secondary amine, the primary alcohol, and the aryl bromide—allows for a wide range of chemical transformations.

Caption: Chemical derivatization possibilities of the title compound.

-

N-Functionalization: The secondary amine at the 2-position can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of THIQ-based drug candidates.

-

O-Functionalization: The primary alcohol at the 3-position can be esterified, etherified, or oxidized to the corresponding aldehyde or carboxylic acid, providing another point of diversification.

-

Aryl Bromide Chemistry: The bromine atom at the 7-position is arguably the most versatile functional group for late-stage diversification. It can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce new aryl, heteroaryl, amine, or alkyne moieties. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

The strategic combination of these modifications can lead to the discovery of novel compounds with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties for a range of therapeutic targets.

Conclusion

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a valuable and versatile building block in the field of medicinal chemistry. Its trifunctional nature provides multiple avenues for chemical modification, making it an ideal scaffold for the synthesis of compound libraries in drug discovery campaigns. The plausible and efficient synthetic route, coupled with straightforward analytical characterization, makes this compound an accessible and powerful tool for researchers and scientists dedicated to the development of novel therapeutics.

References

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]

- Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: Not available]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [URL: https://www.researchgate.net/publication/350352721_Medicinal_chemistry_perspectives_of_1234-tetrahydroisoquinoline_analogs_-biological_activities_and_SAR_studies]

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8989596/]

- (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. ChemScene. [URL: https://www.chemscene.com/products/7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl-methanol-CS-0341707.html]

- CAS 356780-61-5 (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_356780-61-5.htm]

- (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol - CAS:356780-61-5. J&W Pharmlab. [URL: https://www.jwpharmlab.com/p-50r0327.html]

- Aladdin-B669252. MREDA. [URL: http://www.mreda.com.cn/product/Aladdin-B669252.html]

- (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR. ATB.

- Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4795248/]

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/hpr1238]

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10729255]

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45073969]

- (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3752277]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents. [URL: https://patents.google.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Medicinal-chemistry-perspectives-of-1%2C2%2C3%2C4-analogs-Faheem-Murugesan/50c8e27c0f5f7607a78370161491761665e8a6f3]

- (7-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)methanol. Appretech Scientific Limited. [URL: https://www.appretech.com/product/apt006191.html]

- 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Benchchem. [URL: https://www.benchchem.com/product/b1641023]

- (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. Cansa Technology. [URL: https://www.

- Bischler–Napieralski reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction]

- Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91214&Type=MASS&Index=1#MASS]

- Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222837/]

- 4-Bromo-isoquinoline - Optional[MS (GC)] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/EGpTSiFFi13]

- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/tetrahydroisoquinolines.shtm]

- Pictet–Spengler reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]

- The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. NINGBO INNO PHARMCHEM CO.,LTD. [URL: Not available]

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. [URL: https://www.ijstr.

- (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. ChemScene. [URL: https://www.chemscene.com/products/7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl-methanol-CS-0341707.html]

Sources

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chemscene.com [chemscene.com]

- 6. 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Benchchem [benchchem.com]

- 7. (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 10. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The targeted synthesis of specifically substituted THIQ derivatives is therefore of paramount importance for the development of novel therapeutics. This guide provides a detailed, field-proven methodology for the synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, a valuable building block for chemical library synthesis. The synthetic strategy is centered on a two-step sequence: an acid-catalyzed Pictet-Spengler reaction to construct the core heterocyclic system, followed by a robust reduction of the resulting carboxylic acid intermediate. This document elucidates the mechanistic rationale behind procedural choices, provides comprehensive, step-by-step experimental protocols, and emphasizes critical safety and handling considerations.

Introduction to the Synthetic Challenge

The 1,2,3,4-tetrahydroisoquinoline moiety is a cornerstone of alkaloid chemistry and a frequent motif in molecules targeting the central nervous system. The strategic placement of functional groups on this scaffold allows for the fine-tuning of pharmacological properties. The title compound, (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, offers three key points for molecular diversification: the secondary amine for N-alkylation or acylation, the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the primary alcohol for esterification or etherification.

This guide presents a reliable and scalable synthesis beginning from commercially available starting materials. The chosen pathway involves the construction of the key intermediate, 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, via the classic Pictet-Spengler reaction, followed by its direct reduction to the target primary alcohol.

Strategic Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan. The target primary alcohol can be disconnected at the C-O bond, pointing to a carboxylic acid or ester as its immediate precursor. This key intermediate, a 3-carboxy-tetrahydroisoquinoline, is readily accessible through the cyclization of a β-arylethylamine with a two-carbon carbonyl component, a disconnection that leads directly to the Pictet-Spengler reaction.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway: Mechanism and Rationale

The forward synthesis is executed in two primary stages. Understanding the mechanism of each step is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Pictet-Spengler Reaction

The core of this synthesis is the Pictet-Spengler reaction, which forms the tetrahydroisoquinoline ring system by condensing a β-arylethylamine with a carbonyl compound under acidic conditions.[1][2]

-

Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of 4-bromophenethylamine with the aldehyde of glyoxylic acid to form a Schiff base. Under the strong acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution.[3] Electron-donating groups on the aromatic ring facilitate this step; however, the bromo-substituent is deactivating, making strong acidic conditions necessary to drive the reaction forward.[4]

-

Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.[2]

Step 2: Reduction of Carboxylic Acid to Primary Alcohol

The conversion of the carboxylic acid group at the C-3 position to a hydroxymethyl group requires a powerful reducing agent.

-

Choice of Reagent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[5] It is a potent source of hydride ions (H⁻) and is one of the few reagents capable of reducing carboxylic acids directly to primary alcohols.[6][7] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids or esters.[7]

-

Mechanism: The reduction proceeds via the initial deprotonation of the carboxylic acid by hydride to form a lithium carboxylate salt and hydrogen gas. The aluminum hydride then coordinates to the carbonyl oxygen, increasing its electrophilicity. Subsequent delivery of hydride ions from the AlH₃ complex reduces the carbonyl group. An acidic workup is required to protonate the resulting alkoxide intermediate to furnish the final primary alcohol.[6][8]

The overall workflow is summarized in the diagram below.

Caption: Overall synthetic workflow diagram.

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Intermediate)

This procedure is adapted from established methodologies for Pictet-Spengler reactions.[9]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Bromophenethylamine | 200.06 | 10.0 g | 49.98 |

| Glyoxylic acid monohydrate | 92.05 | 5.06 g | 55.00 |

| Concentrated H₂SO₄ | 98.08 | 20 mL | - |

| Water | 18.02 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add water (200 mL) and slowly add concentrated sulfuric acid (20 mL) with vigorous stirring and external cooling in an ice bath.

-

To the resulting acidic solution, add 4-bromophenethylamine (10.0 g, 49.98 mmol).

-

Add glyoxylic acid monohydrate (5.06 g, 55.00 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

After completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 2-4 hours to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove residual impurities.

-

Dry the solid under vacuum at 60 °C to a constant weight to yield the product as a white to off-white solid.

(Target Molecule)

CRITICAL SAFETY NOTE: Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive reagent that can ignite spontaneously upon contact with moisture. Handle it strictly under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Intermediate Carboxylic Acid | 256.10 | 5.0 g | 19.52 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.22 g | 58.56 (3 eq.) |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Water | 18.02 | As needed | - |

| 15% NaOH (aq) | 40.00 | As needed | - |

Procedure:

-

Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add lithium aluminum hydride (2.22 g, 58.56 mmol) and anhydrous THF (100 mL) under a positive pressure of nitrogen.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve the 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (5.0 g, 19.52 mmol) in anhydrous THF (50 mL). Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before proceeding.

-

Transfer the solution of the carboxylic acid to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 45-60 minutes. Vigorous gas evolution (H₂) will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

-

Cool the reaction back down to 0 °C in an ice bath.

-

Workup (Fieser Method): Cautiously and slowly quench the reaction by the sequential dropwise addition of:

-

2.2 mL of water

-

2.2 mL of 15% aqueous NaOH

-

6.6 mL of water

-

-

Allow the mixture to stir at room temperature for 1 hour. A granular white precipitate of aluminum salts should form.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 30 mL).

-

Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to afford the pure (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol.

Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Intermediate | C₁₀H₁₀BrNO₂ | 256.10 | White to off-white solid |

| Target Molecule | C₁₀H₁₂BrNO | 242.11 | Typically a white solid or viscous oil |

Data sourced from chemical suppliers and databases.[10][11]

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- [Video] 07.05 Other Reductions by Lithium Aluminum Hydride. (2019, July 19). YouTube.

- Amide Reduction Mechanism by LiAlH4. (n.d.). Chemistry Steps.

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.

- Pictet-Spengler reaction. (n.d.). Name-Reaction.com.

- Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal.

- [Video] Esters to Alcohols: Hydride Reductions. (2025, May 22). JoVE.

- Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.

- Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (n.d.). Google Patents.

- Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.

- 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. (n.d.). Benchchem.

- (7-Bromo-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol. (n.d.). ChemScene.

- Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. (n.d.). Google Patents.

Sources

- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 9. EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative - Google Patents [patents.google.com]

- 10. 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Benchchem [benchchem.com]

- 11. chemscene.com [chemscene.com]

A Technical Guide to the Structural Elucidation of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The specific analogue, (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, incorporates a bromine atom, a common substituent for modulating pharmacokinetic properties, and a hydroxymethyl group at the C3 position, which introduces a chiral center. The precise and unambiguous determination of its chemical structure, including connectivity, regiochemistry of the bromine substitution, and stereochemistry, is a critical step in any research or development program.

This in-depth guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just a series of procedures, but a logical, self-validating workflow that ensures the highest level of scientific integrity. We will explore the causality behind experimental choices, moving from initial confirmation of molecular weight to the fine details of atomic connectivity and stereochemical assignment.

Part 1: Foundational Analysis - Confirming Molecular Identity

The first step in any structural elucidation is to confirm the molecular formula and gain initial insights into the compound's structure. Mass spectrometry is the primary tool for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is indispensable for determining the elemental composition of a molecule with high accuracy. For a compound containing bromine, which has two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), HRMS provides a definitive signature.[4][5][6] The expected molecular formula for (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is C₁₀H₁₂BrNO.[7] We anticipate a characteristic isotopic pattern in the mass spectrum: two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2).[4][5]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquisition Mode: Acquire data in positive ion mode. The secondary amine and hydroxyl group are readily protonated.

-

Data Analysis:

-

Identify the [M+H]⁺ ion cluster.

-

Verify the ~1:1 intensity ratio for the 79Br and 81Br isotopic peaks.

-

Compare the measured m/z value with the theoretical value for [C₁₀H₁₃BrNO]⁺. The mass accuracy should be within 5 ppm.

-

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol [7] |

| [M(79Br)+H]⁺ (m/z) | 242.0178 |

| [M(81Br)+H]⁺ (m/z) | 244.0158 |

| Isotopic Ratio (M:M+2) | ~1:1[4][5] |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Trustworthiness & Rationale: MS/MS provides crucial connectivity information by inducing fragmentation of the parent ion. The fragmentation pattern serves as a fingerprint and helps to confirm the presence of key structural motifs. For our target molecule, we expect cleavages characteristic of tetrahydroisoquinolines and benzylic alcohols. The primary fragmentation pathway for amines is α-cleavage, which involves the loss of the largest alkyl radical attached to the nitrogen.[8]

Experimental Protocol: Collision-Induced Dissociation (CID)

-

Parent Ion Selection: Isolate the [M+H]⁺ ion (either the 79Br or 81Br peak) in the first stage of the mass spectrometer.

-

Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer.

-

Data Interpretation: Propose structures for the major fragment ions. Key expected fragmentations include:

-

Loss of H₂O from the hydroxymethyl group.

-

Loss of the CH₂OH group.

-

Ring-opening and subsequent fragmentations.

-

The presence of bromine in a fragment will be indicated by a characteristic M:M+2 isotopic pattern.[9]

-

Part 2: Definitive Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment.

Workflow for NMR-Based Structure Elucidation

Caption: Integrated NMR workflow for structure elucidation.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, we expect distinct signals for the aromatic, benzylic, aliphatic, and hydroxymethyl protons. The splitting patterns (multiplicity) and coupling constants (J-values) are critical for establishing proton-proton relationships.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; DMSO-d₆ is often preferred as it can exchange with the NH and OH protons, allowing for their identification.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis:

-

Aromatic Region (~6.8-7.5 ppm): Expect three protons on the benzene ring. The bromine atom at C7 will influence the chemical shifts and splitting patterns. We should observe a singlet (H-8), a doublet (H-6), and a doublet (H-5), or a more complex pattern depending on the coupling constants.

-

Benzylic Protons (H-1, ~4.0 ppm): The two protons at C1 are diastereotopic and will likely appear as two doublets or an AB quartet.

-

Aliphatic Protons (H-3, H-4, ~2.7-3.5 ppm): These protons form a complex spin system. H-3 will be a multiplet, coupled to the H-4 protons and the CH₂OH protons. The H-4 protons will also be multiplets.

-

Hydroxymethyl Protons (CH₂OH, ~3.6-3.8 ppm): These protons are diastereotopic and coupled to H-3, likely appearing as two doublets of doublets (dd).

-

Amine and Hydroxyl Protons (NH, OH): These will appear as broad singlets and their chemical shift is concentration and solvent-dependent. D₂O exchange experiments can confirm their assignment.

-

¹³C NMR and DEPT Spectroscopy

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon atoms. Combining it with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment allows for the determination of the type of each carbon (CH₃, CH₂, CH, or quaternary C).

Experimental Protocol: ¹³C NMR with DEPT

-

Acquisition: Use the same sample as for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

-

Data Analysis:

-

Expected Carbons: 10 unique carbon signals.

-

DEPT-135: CH₃ and CH carbons will appear as positive signals, while CH₂ carbons will be negative.

-

DEPT-90: Only CH carbons will appear.

-

Quaternary Carbons: By comparing the full ¹³C spectrum with the DEPT spectra, the signals for the two aromatic quaternary carbons (C-4a, C-8a) and the bromine-bearing carbon (C-7) can be identified.

-

2D NMR: COSY, HSQC, and HMBC

Trustworthiness & Rationale: 2D NMR experiments are essential for assembling the molecular puzzle. They cross-validate the assignments made from 1D spectra and establish the final connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is crucial for tracing the connectivity within the aliphatic portion of the THIQ ring (H-3 to H-4 and H-3 to CH₂OH).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the proton and carbon assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. This is how the position of the bromine and the connection between the aromatic and aliphatic rings are confirmed.

Key HMBC Correlations for Structure Confirmation: The following diagram illustrates the critical HMBC correlations that would unambiguously confirm the 7-bromo substitution pattern.

Caption: Key HMBC correlations to confirm the 7-Bromo position.

-

A correlation from the aromatic proton H-8 to C-6 and C-4a confirms its position.

-

A correlation from H-5 to C-7 and C-4a confirms its position adjacent to the unsubstituted C-6.

-

The absence of a proton at C-7 and the characteristic downfield shift of the C-7 carbon signal are definitive proof of the bromine's location.

Part 3: Absolute Configuration and Purity

Chiral High-Performance Liquid Chromatography (HPLC)

Authoritative Grounding & Rationale: Since the C3 position is a stereocenter, the synthesized material is likely a racemic mixture unless an asymmetric synthesis was employed.[10][11] Chiral HPLC is the standard method to separate enantiomers and determine the enantiomeric excess (ee).[12] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including tetrahydroisoquinolines.[12]

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase Optimization: Start with a mobile phase of hexane/isopropanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. Optimize the ratio of hexane to isopropanol to achieve baseline separation.

-

Detection: Use a UV detector, monitoring at a wavelength where the aromatic ring absorbs (e.g., ~220 nm and ~280 nm).

-

Analysis: If two peaks are observed, the sample is racemic. The relative area of the two peaks can be used to calculate the enantiomeric excess.

X-ray Crystallography

Trustworthiness & Rationale: Single-crystal X-ray diffraction is the gold standard for structure determination. It provides an unambiguous 3D structure of the molecule in the solid state, confirming connectivity, regiochemistry, and, for a single enantiomer, the absolute configuration.[1][2][3] The heterocyclic ring of tetrahydroisoquinoline typically adopts a half-chair conformation.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain atomic coordinates, bond lengths, and bond angles. This will provide an absolute confirmation of the entire molecular structure.

Conclusion

The structural elucidation of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a systematic process that relies on the integration of multiple analytical techniques. By following the logical workflow presented—from initial molecular formula confirmation by HRMS, through detailed connectivity mapping with a suite of NMR experiments, to the final determination of stereochemistry and purity via chiral HPLC or X-ray crystallography—researchers can achieve an unambiguous and robust characterization of this important molecule. This self-validating approach, where data from each technique corroborates the others, ensures the highest degree of confidence in the final assigned structure, a prerequisite for its application in research and drug development.

References

-

Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Taylor & Francis Online. [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

-

Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. PubMed. [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. ResearchGate. [Link]

-

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. SpectraBase. [Link]

-

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. Merida Chemicals. [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

-

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChem. [Link]

-

Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Repository of the Academy's Library. [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Synthesis and 1 H‐, 13 C‐NMR analysis of some substituted 1,2,3,4‐tetrahydroisoquinolines. Sci-Hub. [Link]

-

7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

-

Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. [Link]

-

Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. PubMed. [Link]

-

1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

-

Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]

-

mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. PubChem. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]

- 3. Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. savemyexams.com [savemyexams.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemscene.com [chemscene.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]

- 11. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. real.mtak.hu [real.mtak.hu]

Spectroscopic Characterization of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth analysis of the spectroscopic profile of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, a key heterocyclic scaffold of interest in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prevalent motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] The introduction of a bromine atom and a hydroxymethyl group to this scaffold offers opportunities for further functionalization, making a thorough understanding of its spectroscopic properties essential for researchers in drug development and chemical synthesis.

This document offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related analogs and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in structural elucidation and quality control.

Molecular Structure and Analytical Workflow

The structural integrity of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (CAS No. 356780-61-5) is the foundation of its chemical and biological properties.[3][4][5] A multi-technique spectroscopic approach is crucial for unambiguous confirmation of its identity and purity.

The general workflow for the characterization of a novel or synthesized batch of this compound should follow a logical progression from initial structural confirmation to detailed purity analysis.

Caption: Integrated workflow for the synthesis and spectroscopic validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, both ¹H and ¹³C NMR are required to assign the full chemical structure.

Recommended Protocol for NMR Data Acquisition

This protocol is designed to yield high-quality data suitable for unambiguous structural assignment.

1. Sample Preparation:

- Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. The choice of solvent is paramount to avoid signal overlap with the analyte.

- Procedure:

- Accurately weigh approximately 5-10 mg of the purified compound.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated chloroform (CDCl₃) is often a good starting point for many organic compounds.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- Rationale: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex spin systems in the aliphatic region of the molecule.

- ¹H NMR Parameters:

- Spectrometer Frequency: ≥ 400 MHz

- Pulse Program: Standard single-pulse (zg30)

- Acquisition Time: ~3-4 seconds

- Relaxation Delay (d1): 2-5 seconds

- Number of Scans: 8-16 (adjust for sample concentration)

- ¹³C NMR Parameters:

- Spectrometer Frequency: ≥ 100 MHz

- Pulse Program: Proton-decoupled (zgpg30)

- Acquisition Time: ~1-2 seconds

- Relaxation Delay (d1): 2 seconds

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of the parent 1,2,3,4-tetrahydroisoquinoline structure and the known effects of bromine and hydroxymethyl substituents.[7][8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-5 | ~7.20 | d | 1H | Aromatic proton ortho to the bromine atom. |

| H-6 | ~7.00 | dd | 1H | Aromatic proton meta to the bromine atom. |

| H-8 | ~6.90 | d | 1H | Aromatic proton ortho to the fused ring junction. |

| H-1 | ~4.00 | m | 2H | Benzylic protons adjacent to the nitrogen. |

| H-4 | ~2.80 | m | 2H | Protons adjacent to the aromatic ring. |

| H-3 | ~3.00 | m | 1H | Chiral center proton. |

| -CH₂OH | ~3.60 | m | 2H | Protons of the hydroxymethyl group. |

| -NH- | Variable (1.5-3.0) | br s | 1H | Exchangeable proton; may not be observed. |

| -OH | Variable (1.5-3.0) | br s | 1H | Exchangeable proton; may not be observed. |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predicted values are for a CDCl₃ solution and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The predicted shifts are based on data for the 1,2,3,4-tetrahydroisoquinoline core.[9][10][11]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-7 (C-Br) | ~120 | Aromatic carbon directly attached to bromine. |

| C-4a | ~135 | Aromatic quaternary carbon. |

| C-8a | ~133 | Aromatic quaternary carbon. |

| C-5 | ~130 | Aromatic CH. |

| C-6 | ~128 | Aromatic CH. |

| C-8 | ~126 | Aromatic CH. |

| -CH₂OH | ~65 | Aliphatic carbon of the hydroxymethyl group. |

| C-3 | ~55 | Chiral center carbon. |

| C-1 | ~48 | Benzylic carbon adjacent to nitrogen. |

| C-4 | ~30 | Aliphatic carbon adjacent to the aromatic ring. |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predicted values are for a CDCl₃ solution.

Caption: Numbering scheme for (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol used for NMR assignments.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compound.

Recommended Protocol for MS Data Acquisition

1. Sample Preparation:

- Rationale: A dilute solution is required to prevent saturation of the detector and ensure accurate mass measurement.

- Procedure: Prepare a ~1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this solution to a final concentration of 1-10 µg/mL.

2. Instrument Setup and Data Acquisition:

- Rationale: High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecular ion with high accuracy, allowing for elemental formula confirmation.

- Technique: ESI-HRMS

- Mode: Positive ion mode is expected to be most effective due to the basic nitrogen atom, which is readily protonated.

- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

- Expected Observation: The protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data

The molecular formula of the compound is C₁₀H₁₂BrNO.[3] The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum.

| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern |

| [M(⁷⁹Br)+H]⁺ | 242.0175 | A peak at this m/z. |

| [M(⁸¹Br)+H]⁺ | 244.0155 | A peak of nearly equal intensity at M+2. |

The observation of this distinct M and M+2 isotopic cluster with a ~1:1 intensity ratio is a strong indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Recommended Protocol for IR Data Acquisition

1. Sample Preparation:

- Rationale: The sample can be analyzed as a solid or a thin film to obtain a clear spectrum.

- Procedure (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

2. Instrument Setup and Data Acquisition:

- Rationale: ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

- Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

- Spectral Range: 4000-400 cm⁻¹.

- Number of Scans: 16-32 scans are typically sufficient.

Expected IR Absorption Bands

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups within the molecule.[12][13][14]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | O-H stretch | Alcohol (-OH) | Broad, Strong |

| 3350-3250 | N-H stretch | Secondary Amine (-NH-) | Moderate |

| 3100-3000 | C-H stretch | Aromatic | Moderate |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH) | Strong |

| 1600-1450 | C=C stretch | Aromatic Ring | Moderate |

| 1250-1000 | C-N stretch | Amine | Moderate |

| 1050-1000 | C-O stretch | Primary Alcohol | Strong |

| 850-800 | C-H bend | Aromatic (out-of-plane) | Strong |

The presence of a broad band around 3300 cm⁻¹ is indicative of the alcohol and amine N-H stretching, while the strong C-O stretch confirms the presence of the primary alcohol.

Conclusion

The spectroscopic characterization of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol relies on a synergistic application of NMR, MS, and IR techniques. This guide provides a detailed framework for the acquisition and interpretation of this data, grounded in established scientific principles and data from analogous structures. By following these protocols and using the predicted spectral data as a reference, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific investigations.

References

-

PubChem. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]

-

ChemHelpASAP. Introductory Aspects of Infrared Spectroscopy. YouTube. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

NIST. Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - 13C NMR. Available from: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra. Available from: [Link]

-

Cansa. (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. Available from: [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - 13C NMR. Available from: [Link]

-

Professor Dave Explains. IR Spectroscopy. YouTube. Available from: [Link]

-

A-Level Chemistry. Infrared Spectroscopy Part 5. YouTube. Available from: [Link]

-

PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry with Victor. How to Read and Interpret the IR Spectra. YouTube. Available from: [Link]

-

Maizels, J. Interpreting IR Spectra. YouTube. Available from: [Link]

-

Faheem, M., Kumar, B. K., Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 11(23), 13867-13891. Available from: [Link]

-

Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. alfa-chemclinix.com [alfa-chemclinix.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL(18881-17-9) 1H NMR [m.chemicalbook.com]

- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

A Technical Guide to the Predicted ¹H NMR Spectrum of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Abstract

This guide provides a comprehensive, in-depth analysis of the theoretical ¹H Nuclear Magnetic Resonance (NMR) spectrum of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] Accurate structural elucidation is paramount in the development of novel THIQ-based therapeutics, and ¹H NMR spectroscopy remains the cornerstone of this process. This document serves as a predictive and instructional tool for researchers, scientists, and drug development professionals. It deconstructs the anticipated spectrum by examining the constituent parts of the molecule, predicting chemical shifts and coupling patterns based on fundamental principles, and outlining a robust protocol for experimental verification.

Introduction: The Structural Significance of a Privileged Scaffold

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a functionalized derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core. The THIQ motif is of profound interest due to its prevalence in a wide array of alkaloids with significant biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3] The introduction of a bromine atom at the C-7 position and a hydroxymethyl group at the C-3 position creates a versatile building block for further chemical elaboration in drug discovery programs.

The precise arrangement of these substituents, including the stereochemistry at the C-3 chiral center, dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. ¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis and unambiguously determining the structure of such molecules. This guide explains the causality behind the expected spectral features, providing a reliable reference for interpreting experimental data.

Deconstructing the Spectrum: Theoretical Principles and Predictions

The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. The predicted spectrum of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol can be understood by analyzing its three key structural components: the aromatic ring, the saturated heterocyclic ring, and the methanol sidechain.

The Aromatic Region (δ 6.5–7.5 ppm)

The benzene portion of the isoquinoline ring contains three protons: H-5, H-6, and H-8. The bromine atom at C-7 exerts a strong influence through its electron-withdrawing inductive effect and its resonance effects, which dictate the chemical shifts.

-

H-8: This proton is ortho to the bromine atom. It is expected to be a singlet or a very narrowly split doublet (due to a small ⁴J "W-coupling" to H-6, which is often not resolved). The electron-withdrawing nature of bromine will deshield this proton, shifting it downfield.

-

H-6: This proton is also ortho to the bromine atom and will be similarly deshielded. It is adjacent to H-5, and will therefore appear as a doublet.

-

H-5: This proton is meta to the bromine. It is adjacent to H-6 and will appear as a doublet. It is expected to be the most upfield of the aromatic protons.

Typical aromatic coupling constants (³J) are in the range of 6-10 Hz.[4]

The Saturated Heterocyclic Ring (δ 2.5–4.5 ppm)

The tetrahydroisoquinoline ring contains a chiral center at C-3. This chirality has a critical impact on the neighboring protons at C-1 and C-4, rendering them diastereotopic.

-

Protons at C-1 (H-1a, H-1b): These two benzylic protons are diastereotopic. They will have different chemical shifts and will split each other, appearing as a pair of doublets (an AX or AB quartet). Their position adjacent to the aromatic ring places them in the range of δ 4.0-4.5 ppm.

-

Proton at C-3 (H-3): This proton is on the chiral center and is coupled to the adjacent protons at C-4 and on the methanol sidechain. It will likely appear as a multiplet.

-

Protons at C-4 (H-4a, H-4b): Like the C-1 protons, the geminal protons at C-4 are diastereotopic due to the adjacent C-3 stereocenter. They will exhibit distinct chemical shifts and complex splitting patterns. They couple with each other (geminal coupling, ²J) and with the H-3 proton (vicinal coupling, ³J). This often results in two separate multiplets, which can be complex, such as a doublet of doublets.

-

Amine Proton (N-H): The N-H proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may or may not show coupling to adjacent protons.

The Methanol Sidechain (δ 3.5–4.0 ppm)

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are attached to a chiral center (C-3), making them potentially diastereotopic as well. They will be coupled to the H-3 proton, likely appearing as a doublet of doublets or a more complex multiplet.

-

Hydroxyl Proton (-OH): Similar to the N-H proton, the signal for the -OH proton is often a broad singlet, and its position is variable. It readily exchanges with trace amounts of D₂O.

Predicted ¹H NMR Data and Structural Assignment

The following table summarizes the predicted ¹H NMR data for (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, assuming a standard solvent like CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H-5 | ~7.05 | d | ³J ≈ 8.5 Hz | 1H |

| H-6 | ~7.25 | dd | ³J ≈ 8.5 Hz, ⁴J ≈ 2.0 Hz | 1H |

| H-8 | ~7.35 | d | ⁴J ≈ 2.0 Hz | 1H |

| H-1a, H-1b | ~4.10 - 4.30 | ABq or 2d | ²J ≈ 16 Hz | 2H |

| H-3 | ~3.20 | m | - | 1H |

| -CH₂OH (a) | ~3.80 | dd | ²J≈11 Hz, ³J≈4 Hz | 1H |

| -CH₂OH (b) | ~3.70 | dd | ²J≈11 Hz, ³J≈6 Hz | 1H |

| H-4a | ~2.95 | dd | ²J≈17 Hz, ³J≈5 Hz | 1H |

| H-4b | ~2.70 | dd | ²J≈17 Hz, ³J≈11 Hz | 1H |

| N-H | 1.5 - 3.0 (variable) | br s | - | 1H |

| -OH | 1.5 - 3.0 (variable) | br s | - | 1H |

Diagram 1: Labeled Molecular Structure

Caption: Molecular structure with proton labeling.

Experimental Protocol for Spectrum Acquisition and Validation

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum. This self-validating system ensures data integrity.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the dried (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol sample.

-

Solvent Selection: Choose an appropriate deuterated solvent.

-

CDCl₃ (Deuterated Chloroform): A common first choice for many organic molecules.[3]

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Useful for less soluble compounds and for clearly observing exchangeable protons (-NH, -OH).

-

-

Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5] Modern spectrometers can also reference the residual solvent peak.[6]

-

Transfer: Vortex the vial until the sample is fully dissolved. Using a pipette with a cotton filter, transfer the solution into a clean 5 mm NMR tube.

-

D₂O Shake (Optional): To confirm the identity of N-H and O-H peaks, a drop of D₂O can be added to the tube, which will cause these signals to disappear via proton-deuterium exchange.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton (zg30).

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time (AQ): ~2-4 seconds.

-

Relaxation Delay (D1): ~2-5 seconds (ensure full relaxation for accurate integration).

-

Number of Scans (NS): 8-16 scans for a moderately concentrated sample. Increase for dilute samples.

-

Spectral Width (SW): Typically 12-16 ppm to cover the full range of expected chemical shifts.

-

-

Data Acquisition: Initiate the experiment.

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase to ensure all peaks have a positive, symmetrical (absorptive) lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[3]

-

Integration: Integrate the area under each peak to determine the relative number of protons it represents.

-

Peak Picking: Identify the exact chemical shift (in ppm) of each signal.

Diagram 2: Experimental Workflow

Caption: Standard workflow for NMR analysis.

Advanced Considerations for Definitive Assignment

While 1D ¹H NMR provides a wealth of information, complex overlapping signals or ambiguous assignments may require more advanced techniques.

-

2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals indicates they are spin-spin coupled, which is invaluable for tracing out the connectivity of the aliphatic chain (e.g., confirming the H-3 to H-4 and H-3 to -CH₂OH couplings).

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It is the definitive method for assigning protons to their respective carbon environments.

-

Signal Broadening: Protons on carbons adjacent to the nitrogen atom (C-1 and C-3) may sometimes exhibit broadening due to the quadrupolar moment of the ¹⁴N nucleus.[7] This effect can sometimes obscure fine coupling details.

Conclusion

The ¹H NMR spectrum of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is predicted to be rich in information, with distinct regions for the aromatic, heterocyclic, and sidechain protons. The key diagnostic features include three distinct signals in the aromatic region, and the diastereotopic nature of the protons at C-1 and C-4, which arise due to the chiral center at C-3. This guide provides a robust theoretical framework for predicting, acquiring, and interpreting this spectrum, serving as a vital resource for chemists engaged in the synthesis and characterization of novel therapeutic agents based on the tetrahydroisoquinoline scaffold.

References

-

International Scientific Index, Engineering and Technology, Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives, [Link]

-

ACS Publications, The Journal of Organic Chemistry, Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones, [Link]

-

ACS Omega, Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines, [Link]

-

National Institutes of Health (NIH), Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines, [Link]

-

Oregon State University, 1H NMR Chemical Shift, [Link]

-

Indian Academy of Sciences, Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds, [Link]

-

ResearchGate, 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives, [Link]

-

ACS Publications, Organic Process Research & Development, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry, [Link]

-

ACS Publications, Organometallics, NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist, [Link]

-

Iowa State University, Chemical Instrumentation Facility, NMR Coupling Constants, [Link]

-

Sci-Hub, A new synthesis of 1,2,3,4-tetrahydroisoquinolines, [Link]

-

University of Wisconsin-Madison, NMR Proton Shifts for Residual Solvent Impurities, [Link]

-

C-C Port, (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, [Link]

-

PubChem, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, [Link]

-

Royal Society of Chemistry, Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies, [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijstr.org [ijstr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ias.ac.in [ias.ac.in]

Mass spectrometry of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

An In-Depth Technical Guide to the Mass Spectrometry of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Introduction

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a substituted tetrahydroisoquinoline (THIQ), a structural motif of significant interest in medicinal chemistry and drug development. The THIQ scaffold is a core component of many natural alkaloids and synthetic compounds with diverse pharmacological activities. Accurate structural characterization is paramount for advancing research and development involving such molecules. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight by measuring the mass-to-charge ratio (m/z) of ionized molecules.[1]

This guide serves as a comprehensive technical resource for researchers and drug development professionals on the mass spectrometric analysis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol. It provides a detailed examination of ionization techniques, predicts the compound's characteristic fragmentation behavior, and presents a robust experimental protocol for its analysis. The principles and methodologies discussed herein are designed to provide a self-validating framework for achieving reliable and interpretable mass spectrometric data.

Core Physicochemical Properties & Mass Spectrometric Implications

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature. The structure of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol presents several key features that dictate the analytical strategy.

-

Molecular Formula: C₁₀H₁₂BrNO[2]

-

Molecular Weight: 242.11 g/mol [2]

-

Key Structural Features:

-

A tetrahydroisoquinoline core , which provides the fundamental framework.

-

A primary alcohol (-CH₂OH), which increases polarity and offers a potential site for fragmentation (e.g., loss of water).

-

A secondary amine within the heterocyclic ring, which is basic and readily protonated.

-

A bromine atom , which is the most diagnostically significant feature for mass spectrometry.

-

The presence of the bromine atom is critically important. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio (50.7% and 49.3%, respectively).[3][4] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with nearly equal intensity.[3][4][5] This "M" and "M+2" pattern is a definitive signature for the presence of bromine and is invaluable for identifying the molecular ion and any bromine-containing fragments.

Strategic Selection of Ionization Technique

The process of converting the neutral analyte molecule into a gas-phase ion is the first critical step in mass spectrometry.[6] The choice of ionization technique is governed by the analyte's polarity, volatility, and thermal stability.[7] For (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, which is a polar and semi-volatile compound, soft ionization techniques are preferable to minimize excessive fragmentation and preserve the molecular ion.

Comparative Analysis of Ionization Methods:

| Ionization Technique | Principle | Suitability for the Analyte | Rationale |

| Electrospray Ionization (ESI) | A high voltage is applied to a liquid solution, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[8] | Excellent | As a polar compound with a basic nitrogen atom, the analyte is ideally suited for protonation in solution, forming [M+H]⁺ ions. ESI is a very soft ionization technique that typically yields an intense molecular ion peak with minimal fragmentation, making it perfect for molecular weight determination.[6][9] |

| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized in a heated nebulizer and ionized via corona discharge. It is suitable for relatively polar, semi-volatile samples. | Good | APCI is a viable alternative to ESI. It can effectively ionize the analyte, likely producing a protonated molecule, [M+H]⁺. It is generally suitable for molecules that are less polar than those analyzed by ESI. |

| Electron Ionization (EI) | The analyte is bombarded with high-energy electrons (~70 eV) in a vacuum, causing the ejection of an electron to form a radical cation (M⁺•).[1][8] | Fair to Poor | EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation.[1][8] While this can provide structural information, it frequently results in a weak or absent molecular ion peak, making it difficult to determine the molecular weight. For this analyte, the molecular ion would likely be too unstable. |

Predicted Fragmentation Pathways (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (in this case, the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, the protonated molecular ion will have an m/z of 242.0 and 244.0 (reflecting the ⁷⁹Br and ⁸¹Br isotopes).

The primary fragmentation pathways are predicted to be:

-

Neutral Loss of Water (H₂O): The primary alcohol is prone to dehydration, leading to the loss of an 18 Da neutral water molecule. This is often a dominant fragmentation pathway for alcohols.

-

Neutral Loss of Methanol (CH₂O): Cleavage of the C-C bond between the tetrahydroisoquinoline ring and the hydroxymethyl group can result in the loss of a 30 Da neutral formaldehyde molecule.

-

Cleavage of the Tetrahydroisoquinoline Ring: The saturated heterocyclic ring can undergo cleavage, particularly at the bonds alpha to the nitrogen atom, which is a common fragmentation pattern for such systems.[10][11]

-

Loss of the Bromine Atom: While less common as an initial step in soft ionization, loss of the bromine radical (Br•) can occur, leading to a fragment that lacks the characteristic isotopic pattern.

These pathways are visualized in the fragmentation diagram below.

Caption: Predicted fragmentation pathways for protonated (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standard procedure for the analysis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

A. Materials and Reagents

-